molecular formula C15H13NO4 B14809272 2-Phenylethyl 4-nitrobenzoate

2-Phenylethyl 4-nitrobenzoate

Cat. No.: B14809272
M. Wt: 271.27 g/mol
InChI Key: WFYVRFBHTYEHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylethyl 4-nitrobenzoate is an organic compound with the molecular formula C15H13NO4. It is an ester derived from 4-nitrobenzoic acid and 2-phenylethanol. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-phenylethanol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 2-Phenylethyl 4-aminobenzoate.

    Hydrolysis: 4-Nitrobenzoic acid and 2-phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenylethyl 4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as optical or electronic characteristics.

    Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand the interactions between different chemical entities and biological systems.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-nitrobenzoate depends on the specific reaction or application. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by the addition of water molecules, facilitated by acidic or basic conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl 4-aminobenzoate: A reduction product of 2-Phenylethyl 4-nitrobenzoate.

    4-Nitrobenzyl alcohol: Another ester derivative of 4-nitrobenzoic acid.

    2-Phenylethyl benzoate: An ester of benzoic acid without the nitro group.

Uniqueness

This compound is unique due to the presence of both the nitro group and the phenylethyl ester moiety. This combination imparts specific chemical reactivity and physical properties that are distinct from other similar compounds. The nitro group, in particular, makes it a versatile intermediate for further chemical transformations.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-phenylethyl 4-nitrobenzoate

InChI

InChI=1S/C15H13NO4/c17-15(13-6-8-14(9-7-13)16(18)19)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

WFYVRFBHTYEHJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.